
methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
- Compounds structurally related to "methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate" have been studied for their ability to inhibit PNMT, an enzyme involved in the synthesis of the neurotransmitter epinephrine. Research by Grunewald et al. (2006) and Romero et al. (2004) has shown that modifications to the sulfonamide group can significantly influence the compound's potency and selectivity towards PNMT over other receptors, highlighting their potential in designing drugs with specific targets within the nervous system (Grunewald et al., 2006); (Romero et al., 2004).
Antibacterial Applications
- Hashimoto et al. (2007) reported the synthesis of a compound using a sulfone intermediate which showed potent broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). This underlines the role of these compounds in developing new antibacterial agents with significant efficacy against resistant bacterial strains (Hashimoto et al., 2007).
Chemical Synthesis and Reactions
- The reaction mechanisms involving isoquinoline derivatives, such as the synthesis of benz[d]azepine compounds from isoquinoline 2-oxides, have been investigated to understand better the chemical properties and potential applications of these compounds in synthetic chemistry. Takeuchi et al. (1992) provided insights into novel reaction pathways and mechanisms for these heterocyclic compounds (Takeuchi et al., 1992).
Spectroscopic and Fluorescence Studies
- The study of quinoline derivatives, including their absorption and fluorescence properties in different matrices, has been explored to understand their potential applications in developing fluorescent probes and materials. Zhang et al. (2000) researched the effects of different matrices on the species of quinoline derivatives, which could lead to applications in sensing technologies and materials science (Zhang et al., 2000).
properties
IUPAC Name |
methyl 7-[(5-fluoro-2-methoxyphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-16-6-4-14(19)10-17(16)27(23,24)20-15-5-3-12-7-8-21(18(22)26-2)11-13(12)9-15/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRHGZDIJANEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(5-fluoro-2-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

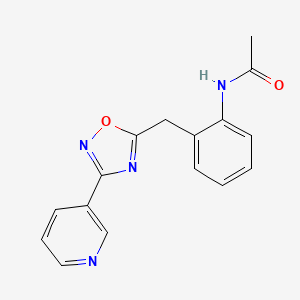
![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2421428.png)
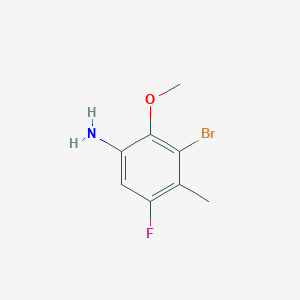
![N-(2,6-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2421432.png)

![7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B2421434.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2421435.png)
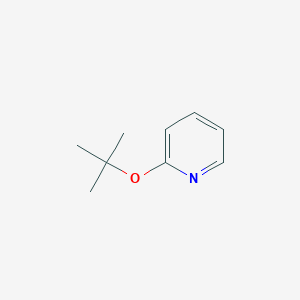
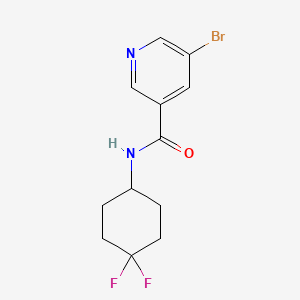
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2421442.png)
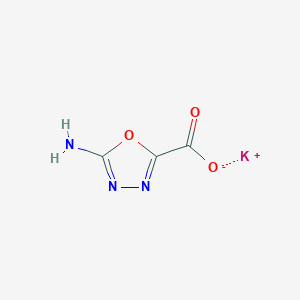
![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2421447.png)
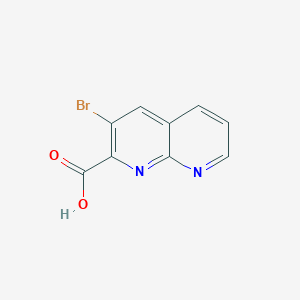
![N-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2421450.png)